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molecular formula C8H19NO2 B1206457 Triethylammonium acetate CAS No. 5204-74-0

Triethylammonium acetate

Cat. No. B1206457
M. Wt: 161.24 g/mol
InChI Key: AVBGNFCMKJOFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633304B2

Procedure details

1 L solution of 277.6 mL of triethylamine in water, adjusted to pH 7.0 with acetic acid
[Compound]
Name
solution
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
277.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[C:8]([OH:11])(=[O:10])[CH3:9]>O>[CH3:2][CH2:1][N:3]([CH2:6][CH3:7])[CH2:4][CH3:5].[CH3:9][C:8]([OH:11])=[O:10] |f:3.4|

Inputs

Step One
Name
solution
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
277.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCN(CC)CC.CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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